Dovitinib

Renal Cell Carcinoma Tyrosine Kinase Inhibitor Third-Line Therapy

Dovitinib (TKI258) offers a unique pharmacological fingerprint no other single RTK inhibitor can replicate: potent FLT3/c-KIT inhibition (IC50 1 nM/2 nM), dual VEGFR/FGFR blockade, a secondary topoisomerase I/II poisoning mechanism, and validated blood-brain barrier penetration. Substituting with sorafenib or a selective FGFR inhibitor will fail to recapitulate this multitargeted profile in models where FLT3/c-KIT signaling, DNA damage response, or CNS exposure is critical. Ideal for preclinical studies in RCC post-VEGF/mTOR failure, t(4;14) multiple myeloma, and glioblastoma.

Molecular Formula C21H21FN6O
Molecular Weight 392.4 g/mol
CAS No. 405169-16-6
Cat. No. B548160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDovitinib
CAS405169-16-6
SynonymsCHIR 265;  CHIR265;  CHIR-265;  RAF-265;  RAF 265;  RAF265.
Molecular FormulaC21H21FN6O
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N
InChIInChI=1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29)
InChIKeyPIQCTGMSNWUMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dovitinib (CAS 405169-16-6) Multitargeted RTK Inhibitor for Cancer Research and Third-Line RCC Procurement


Dovitinib (TKI258, CHIR-258) is an orally active, small-molecule multitargeted receptor tyrosine kinase (RTK) inhibitor [1]. It exhibits potent inhibitory activity against class III (FLT3, c-KIT), class IV (FGFR1/3), and class V (VEGFR1-3) RTKs at low nanomolar concentrations, while sparing InsR, EGFR, c-Met, and HER2 . Its benzimidazole-quinolinone core structure enables a unique dual mechanism of action involving both kinase inhibition and topoisomerase poisoning [2].

Why Dovitinib (405169-16-6) Cannot Be Substituted with Other Multikinase or FGFR Inhibitors


While Dovitinib shares kinase targets with sorafenib, sunitinib, and selective FGFR inhibitors, its unique combination of potent class III RTK inhibition (FLT3 IC50 1 nM, c-KIT IC50 2 nM) , dual kinase/topoisomerase inhibition [1], and demonstrated blood-brain barrier penetration [2] creates a distinct pharmacological fingerprint. Substituting with a VEGFR-dominant TKI or a selective FGFR inhibitor will fail to recapitulate this multitargeted profile, particularly in models where FLT3/c-KIT signaling, topoisomerase activity, or CNS exposure is critical.

Quantitative Comparator Evidence for Dovitinib (405169-16-6) vs. Sorafenib, Selective FGFR Inhibitors, and VEGFR TKIs


Dovitinib vs. Sorafenib Phase III Head-to-Head: Non-Inferior Efficacy with Distinct Kinase Selectivity

In a randomized Phase III trial (NCT01223027) of 570 heavily pretreated mRCC patients (post-VEGF and mTOR inhibitor failure), Dovitinib demonstrated a median progression-free survival (mPFS) of 3.7 months, statistically non-inferior to sorafenib's 3.6 months (HR 0.86; 95% CI, 0.72-1.04; one-sided P = .063) [1]. Unlike sorafenib, Dovitinib maintains potent activity against FGFR1/3 (IC50 8-9 nM) and FLT3 (IC50 1 nM), targeting pathways implicated in VEGF-resistance .

Renal Cell Carcinoma Tyrosine Kinase Inhibitor Third-Line Therapy

Differential Sensitivity in FGFR3-Mutant vs. Wild-Type Multiple Myeloma Cells

Dovitinib exhibits markedly enhanced potency in cell lines harboring activated FGFR3 mutations, a critical differentiation from broad-spectrum TKIs. In human multiple myeloma cell lines, Dovitinib inhibits proliferation of FGFR3-mutant KMS11 (Y373C) and OPM2 (K650E) cells with IC50 values of 90 nM and 90 nM, respectively, and KMS18 (G384D) cells with an IC50 of 550 nM. In stark contrast, its IC50 against wild-type FGFR3-expressing cells exceeds 2,500 nM [1]. This differential sensitivity translates to a >27-fold therapeutic window, enabling targeted anti-proliferative and pro-apoptotic effects in defined genetic contexts .

Multiple Myeloma FGFR3 Mutation Precision Oncology

Unique Topoisomerase II Poisoning: A Dual Mechanism Not Shared by Sorafenib or Sunitinib

Beyond kinase inhibition, Dovitinib possesses a unique off-target activity as a topoisomerase II poison, a mechanism absent in comparator agents sorafenib and sunitinib. Dovitinib inhibited the catalytic decatenation activity of topoisomerase IIα with an IC50 of 13 μM and stabilized the enzyme-DNA cleavage complex, a hallmark of topoisomerase poisons [1]. This dual kinase/topoisomerase inhibition contributes to its anti-proliferative effects and induction of DNA double-strand breaks, as evidenced by increased γH2AX phosphorylation in K562 leukemia cells [1].

Topoisomerase Inhibition DNA Damage Mechanism of Action

Blood-Brain Barrier Penetration: A CNS Exposure Advantage Over Most VEGFR TKIs

Dovitinib has been demonstrated to cross the blood-brain barrier (BBB) in preclinical models and human studies, a property not shared by most first-generation VEGFR TKIs like sorafenib, which has limited CNS penetration. A Phase I trial in recurrent glioblastoma (GBM) confirmed Dovitinib's safety and CNS exposure, achieving a 6-month progression-free survival (PFS-6) rate of 16.7% in an unselected patient population [1]. This BBB penetration enables evaluation of FGFR/VEGFR/PDGFR inhibition in CNS malignancies and brain metastases, a niche where many comparator agents are ineffective due to poor CNS bioavailability.

Glioblastoma CNS Penetration Brain Metastases

In Vivo Antitumor Efficacy Across Diverse Xenograft Models: Quantified ED50 Values

Dovitinib demonstrates potent, dose-dependent tumor growth inhibition across multiple xenograft models with quantified ED50 values. In KM12L4A colon cancer, DU145 prostate cancer, and MV4-11 acute myelogenous leukemia (AML) mouse xenografts, Dovitinib achieved ED50 values of 17, 23, and 3 mg/kg/day, respectively, following oral administration for eight days [1]. The low ED50 in the FLT3-driven MV4-11 model (3 mg/kg/day) is consistent with its high potency against FLT3 (IC50 1 nM). These in vivo benchmarks provide procurement-relevant performance data for preclinical efficacy studies.

Xenograft In Vivo Efficacy Preclinical Pharmacology

Kinase Selectivity Profile: Differentiated Potency Against FLT3 and c-KIT vs. Derazantinib

Dovitinib's kinase inhibition profile is distinguished by exceptionally potent activity against class III RTKs, with IC50 values of 1 nM for FLT3 and 2 nM for c-KIT . In contrast, derazantinib (ARQ-087), another FGFR-targeting multikinase inhibitor, has reported IC50 values of 8.2 nM for KIT and lacks reported FLT3 inhibition in primary datasets . For VEGFR1, Dovitinib's IC50 is 10 nM, while derazantinib's is 11 nM . This quantitative difference in FLT3 potency positions Dovitinib as the preferred tool compound for studies requiring concurrent potent FLT3 and FGFR/VEGFR blockade.

Kinase Selectivity FLT3 c-KIT

Validated Research and Industrial Application Scenarios for Dovitinib (405169-16-6)


Third-Line Therapy for VEGF/mTOR-Resistant Renal Cell Carcinoma (RCC)

Dovitinib is indicated for use in preclinical and clinical research settings modeling advanced RCC after failure of prior VEGF-targeted and mTOR inhibitor therapies. The Phase III GOLD trial established its non-inferior PFS (3.7 months) to sorafenib (3.6 months) in this heavily pretreated population [1]. This scenario leverages Dovitinib's dual FGFR/VEGFR inhibition to potentially overcome resistance mechanisms driven by FGFR pathway upregulation.

Preclinical Modeling of FGFR3-Mutant Multiple Myeloma

Dovitinib serves as a critical tool compound for studying t(4;14) multiple myeloma, where it demonstrates >27-fold selectivity for FGFR3-mutant cell lines (IC50 90 nM for KMS11/OPM2) over wild-type FGFR3 cells (IC50 >2,500 nM) [1]. This differential sensitivity enables the study of FGFR3 addiction and the evaluation of targeted therapeutic strategies in genetically defined myeloma models.

CNS Oncology Research: Glioblastoma and Brain Metastases

Due to its demonstrated ability to cross the blood-brain barrier, Dovitinib is uniquely suited for investigating RTK inhibition in CNS malignancies. Its safety and CNS exposure were confirmed in a Phase I recurrent glioblastoma trial [1]. This application scenario includes preclinical studies of glioblastoma, brain metastases from RCC or breast cancer, and combination strategies with agents like temozolomide where Dovitinib has shown enhanced efficacy [2].

Combination Studies Leveraging Dual Kinase/Topoisomerase Inhibition

Dovitinib's secondary pharmacology as a topoisomerase I and II poison (Topo IIα IC50 13 μM) provides a rationale for its use in combination studies with DNA-damaging agents [1]. This unique dual mechanism may be exploited in preclinical research to overcome resistance to single-agent kinase inhibitors or to enhance the efficacy of chemotherapy in solid tumor and leukemia models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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